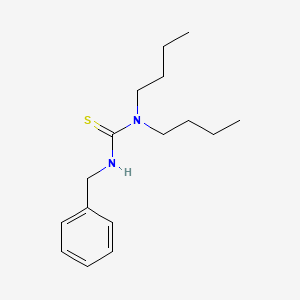

N'-Benzyl-N,N-dibutylthiourea

Description

BenchChem offers high-quality N'-Benzyl-N,N-dibutylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Benzyl-N,N-dibutylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66030-30-6 |

|---|---|

Molecular Formula |

C16H26N2S |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

3-benzyl-1,1-dibutylthiourea |

InChI |

InChI=1S/C16H26N2S/c1-3-5-12-18(13-6-4-2)16(19)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3,(H,17,19) |

InChI Key |

QYVWYPQWSRKHNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational Principles and Diversity of Thiourea Compounds in Synthetic Chemistry

Thiourea (B124793), a versatile sulfur-containing organic compound, and its derivatives are of significant interest in synthetic chemistry. researchgate.net The core structure of thiourea features a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups. This arrangement allows for a wide range of substitutions at the nitrogen atoms, leading to a vast and diverse class of compounds known as substituted thioureas. researchgate.netcontaminantdb.ca These compounds are fundamental building blocks for the synthesis of various heterocyclic compounds and have gained attention as precursors for a wide array of biologically active molecules. researchgate.net

The synthesis of substituted thioureas can be achieved through several methods. A common and widely accepted approach involves the condensation of primary and secondary amines with isothiocyanates. acs.org Other methods include the use of thiophosgene (B130339) or its derivatives, the reaction of primary amines with carbon disulfide in the presence of certain catalysts, and the reaction of unsubstituted thioureas with primary alkyl amines. acs.org An environmentally friendly method for synthesizing symmetrical and unsymmetrical substituted thioureas involves the simple condensation of amines and carbon disulfide in an aqueous medium. acs.orgorganic-chemistry.orgresearchgate.net This method avoids the use of toxic reagents and proceeds through a xanthate intermediate. acs.org

The diverse applications of substituted thioureas stem from their unique structural and electronic properties. The presence of both sulfur and nitrogen atoms allows them to act as effective chelating agents. researchgate.net They are utilized in various industrial applications, including as vulcanization accelerators, corrosion inhibitors for metals, and as additives in fertilizers. chemicalland21.comchemotechnique.se Furthermore, substituted thioureas are key components in the development of organocatalysts, anion receptors, and non-ionic surfactants. rsc.org

The Molecular Architecture and Chemical Significance of N Benzyl N,n Dibutylthiourea

N'-Benzyl-N,N-dibutylthiourea is an unsymmetrical trisubstituted thiourea (B124793) derivative. Its molecular structure is characterized by a central thiourea core with two n-butyl groups attached to one nitrogen atom and a benzyl (B1604629) group attached to the other. This specific arrangement of substituents significantly influences its chemical properties and reactivity.

The synthesis of N'-Benzyl-N,N-dibutylthiourea can be accomplished through established methods for creating unsymmetrical thioureas. One such method involves the reaction of N,N-dibutylamine with an appropriate isothiocyanate, or by reacting benzylamine (B48309) with a suitable dibutyl-substituted thiocarbamoyl chloride. A more direct and greener approach involves the one-pot reaction of N,N-dibutylamine, carbon disulfide, and benzylamine in an aqueous medium. acs.orgorganic-chemistry.org

Research Scope and Strategic Objectives for Comprehensive Investigation of N Benzyl N,n Dibutylthiourea

General Methodologies for Thiourea Synthesis

The synthesis of thioureas can be achieved through several general methodologies, each with its own advantages and limitations. These methods often involve the reaction of amines with a source of the thiocarbonyl group.

Reactions of Amines with Carbon Disulfide and Oxidizing Agents

A common and versatile method for synthesizing thioureas involves the reaction of primary amines with carbon disulfide. organic-chemistry.orgacs.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can then be treated with an oxidizing agent to yield the desired thiourea. One-pot methodologies have been developed using oxidants like hydrogen peroxide or an EDTA/sodium percarbonate system in water, offering an environmentally friendly approach with high yields and purity. shd-pub.org.rs Another approach uses carbon tetrabromide to promote the reaction, which can significantly shorten reaction times and increase yields. lnu.edu.cn This method is effective for both aliphatic and aromatic amines. lnu.edu.cn

The reaction mechanism is believed to involve the transient formation of a highly reactive sulfenyl bromide intermediate from the dithiocarbamate and carbon tetrabromide. lnu.edu.cn Additionally, zinc catalysts have been employed to facilitate the synthesis of both symmetrical and unsymmetrical thioureas from primary amines and carbon disulfide under mild conditions. tandfonline.com

Reactions Involving Isothiocyanates

The reaction of an amine with an isothiocyanate is a widely accepted and straightforward method for preparing unsymmetrically substituted thioureas. nih.govmdpi.com This method is known for its simplicity and high yields, allowing for great structural diversity in the resulting thiourea derivatives. mdpi.com The reaction is typically carried out by adding the amine to a solution of the isothiocyanate and stirring at room temperature until the isothiocyanate is consumed. mdpi.com

Isothiocyanates themselves can be generated in situ from a primary amine and carbon disulfide, which then reacts with another amine to form the thiourea. acs.org This approach is particularly useful for synthesizing di- and trisubstituted thioureas. acs.org

Alumina-Mediated Synthesis Approaches

Alumina (B75360) (Al2O3) has been utilized as a solid support and catalyst in the synthesis of thioureas. wikipedia.orgrsc.org For instance, N,N'-Di-n-butylthiourea can be synthesized by the reaction of n-butylamine with carbon disulfide in the presence of alumina. wikipedia.org Hierarchical γ-Al2O3 nanostructures have been synthesized and used as a support, demonstrating the versatility of alumina in these reactions. rsc.org A composite of zinc oxide and alumina (ZnO/Al2O3) has also been shown to be an effective heterogeneous and reusable catalyst for the synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide. acs.org

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing thiourea derivatives. researchgate.netasianpubs.orgmdpi.comscientific.net This technique often leads to shorter reaction times, higher yields, and is considered a greener alternative to conventional heating methods. researchgate.netnih.gov For example, symmetrical and unsymmetrical N,N'-disubstituted thioureas have been synthesized in a solvent-free system over magnesium oxide (MgO) under microwave irradiation. researchgate.net This method has also been successfully applied to the synthesis of N-aryl-N'-nicotinoyl thiourea derivatives and in the preparation of thiourea-modified zinc oxide nanoparticles. asianpubs.orgscientific.net The synthesis of phenytoin (B1677684) and related derivatives has also been achieved through a microwave-assisted two-step reaction involving a thiohydantoin intermediate. ucl.ac.be

Specific Synthesis of N'-Benzyl-N,N-dibutylthiourea

While general methods provide a foundation, the specific synthesis of N'-Benzyl-N,N-dibutylthiourea requires careful optimization of reaction conditions to achieve high yields and purity.

Optimization of Reaction Conditions: Solvent Effects and Temperature

The choice of solvent and reaction temperature plays a crucial role in the synthesis of thioureas. For the synthesis of N,N'-dibutylthiourea from n-butylamine and carbon disulfide, water has been found to be a highly efficient solvent. researchgate.net In a comparative study, the use of water as a solvent for the reaction of n-butylamine resulted in a significantly higher yield compared to other solvents like aqueous ethanol (B145695), methanol, ethanol, dichloromethane, and ethyl acetate. researchgate.net For benzylamine (B48309), while water was also effective, the difference in yield compared to other solvents was less pronounced due to its immiscibility with water. researchgate.net

Temperature is another critical parameter. For instance, in the zinc-catalyzed synthesis of symmetrical thioureas, aliphatic amines react at room temperature, whereas aromatic amines require heating to 60°C. tandfonline.com The synthesis of unsymmetrical thioureas with aliphatic amines in the same system occurs at 0°C. tandfonline.com The synthesis of N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas has also been reported, highlighting the importance of specific reaction conditions for achieving desired products. nih.gov

Catalyst Systems for Enhanced Yields (e.g., Ionic Liquids)

The synthesis of unsymmetrical thioureas, such as N'-Benzyl-N,N-dibutylthiourea, can be significantly enhanced through the use of innovative catalyst systems and reaction media. Ionic liquids (ILs), in particular, have emerged as effective alternatives to traditional volatile organic solvents, often acting as both the solvent and a promoter for the reaction. tandfonline.comsmu.ca Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them a cornerstone of greener synthetic procedures. tandfonline.comsmu.ca

A highly efficient, one-pot synthesis for unsymmetrical thioureas involves the cross-condensation of primary and secondary amines with carbon disulfide in an ionic liquid medium. tandfonline.comtandfonline.com For the synthesis of N'-Benzyl-N,N-dibutylthiourea, this would involve the reaction of benzylamine and dibutylamine (B89481) with carbon disulfide. The use of an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can facilitate high to excellent yields without the need for a separate catalyst. tandfonline.comtandfonline.com The reaction proceeds under mild conditions, and the ionic liquid can often be recovered and reused, adding to the sustainability of the process. tandfonline.com

Research on the synthesis of various substituted thioureas in ionic liquids has demonstrated the general applicability of this method. The reaction of an amine with carbon disulfide is a common route, and the choice of ionic liquid can influence reaction rates and yields. tandfonline.comtandfonline.com While specific data for N'-Benzyl-N,N-dibutylthiourea is not detailed, the synthesis of analogous unsymmetrical thioureas by reacting benzylamine with other amines in an ionic liquid medium serves as a strong precedent for its effective synthesis. tandfonline.com

Table 1: Representative Thiourea Synthesis in Ionic Liquid Medium This table illustrates the general conditions and yields for thiourea synthesis using ionic liquids, based on available research. The entry for N'-Benzyl-N,N-dibutylthiourea is projected based on these analogous reactions.

| Amine 1 | Amine 2 | Ionic Liquid | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzylamine | Aniline | [BMIM]Cl | 100 | 12 | N-Benzyl-N'-phenylthiourea | Major Product | tandfonline.com |

| Aniline | - | [BMIM]Cl | 100 | 10 | N,N'-Diphenylthiourea | 92 | tandfonline.com |

| n-Butylamine | - | [BMIM]Cl | 100 | 12 | N,N'-Dibutylthiourea | 95 | tandfonline.com |

| Benzylamine | Dibutylamine | [BMIM]Cl | ~100 | ~12 | N'-Benzyl-N,N-dibutylthiourea | High (Projected) | N/A |

Design and Synthesis of N'-Benzyl-N,N-dibutylthiourea Analogues and Derivatives

The versatility of the thiourea functional group allows for extensive derivatization of the N'-Benzyl-N,N-dibutylthiourea scaffold. researchgate.net The design and synthesis of analogues are primarily driven by the need to modulate the compound's chemical and physical properties for specific applications, such as in materials chemistry or as ligands in coordination chemistry. researchgate.netacs.org Strategies for derivatization focus on two main areas: modification of the peripheral benzyl (B1604629) and dibutyl groups, and the introduction of new functional groups onto the core structure.

Modification of Benzyl and Dibutyl Moieties

The most direct method for synthesizing analogues of N'-Benzyl-N,N-dibutylthiourea involves altering the starting amine precursors. The fundamental synthetic route relies on the reaction between an isothiocyanate and an amine, or the reaction of amines with a carbon disulfide source. tandfonline.comconicet.gov.ar

Benzyl Moiety Modification : By replacing benzylamine with a substituted variant, a wide array of analogues can be produced. For example, using a methoxy- or nitro-substituted benzylamine would yield analogues with altered electronic properties. This approach is well-documented in the synthesis of other thiourea derivatives. researchgate.net

Dibutyl Moiety Modification : Similarly, the N,N-dibutyl portion of the molecule can be readily exchanged by substituting N,N-dibutylamine with other secondary amines. This allows for the introduction of different alkyl chains (e.g., diethyl, dipropyl) or cyclic structures (e.g., piperidinyl, morpholinyl). rsc.org This modification can significantly impact the molecule's steric bulk and solubility.

Table 2: Synthetic Strategy for Modifying Benzyl and Dibutyl Moieties This table outlines potential precursor combinations to generate analogues of N'-Benzyl-N,N-dibutylthiourea.

| Benzyl Moiety Precursor | Dibutyl Moiety Precursor | Resulting Analogue |

| Benzylamine | N,N-Diethylamine | N'-Benzyl-N,N-diethylthiourea |

| 4-Chlorobenzylamine | N,N-Dibutylamine | N'-(4-Chlorobenzyl)-N,N-dibutylthiourea |

| Benzylamine | Piperidine | 1-(Benzylcarbamothioyl)piperidine |

| 2-Methoxybenzylamine | N,N-Dipropylamine | N,N-Dipropyl-N'-(2-methoxybenzyl)thiourea |

| Benzylamine | Morpholine | 4-(Benzylcarbamothioyl)morpholine |

Introduction of Functional Groups for Specific Applications

Introducing new functional groups is a key strategy for creating derivatives with tailored properties. This can be achieved either by using functionalized starting materials or by post-synthetic modification of the thiourea core.

Acyl/Aroyl Groups : A common derivatization involves the reaction of an amine with an in-situ generated acyl or aroyl isothiocyanate. conicet.gov.arrsc.org For instance, reacting benzoyl isothiocyanate with dibutylamine would produce N,N-dibutyl-N'-benzoylthiourea, a related compound with a carbonyl group that can act as an additional coordination site for metal ions. researchgate.netnitt.edu

Heterocyclization : The thiourea moiety is a valuable building block for the synthesis of various heterocyclic compounds. rsc.orgsioc-journal.cn For example, 1-acyl-3-substituted thioureas can undergo base-catalyzed intramolecular cyclization to form quinazolinone derivatives or react with α-halocarbonyl compounds to yield thiazol-2-imine structures. conicet.gov.ar Applying these principles, N'-Benzyl-N,N-dibutylthiourea could potentially be functionalized at the N'-H position with a group bearing a reactive site, followed by cyclization to introduce complex heterocyclic functionalities. For instance, reaction with chloroacetic acid could lead to the formation of a thiazolidine (B150603) ring. rsc.org

Table 3: Strategies for Introducing Functional Groups This table provides examples of how different functional groups can be incorporated into a thiourea scaffold, with projected applications for a N'-Benzyl-N,N-dibutylthiourea framework.

| Functional Group to Introduce | Synthetic Strategy | Potential Precursor for Derivatization | Resulting Derivative Class |

| Carbonyl (Acyl) | Reaction with acyl isothiocyanate | Benzoyl isothiocyanate + Dibutylamine | Acylthiourea |

| Guanidine | Sulfur elimination from thiourea using a strong nucleophile | N'-Benzyl-N,N-dibutylthiourea + Amine | Guanidine |

| Thiazolidine Ring | Reaction with chloroacetic acid | N-Acyl derivative of N'-Benzyl-N,N-dibutylthiourea | Thiazolidine derivative |

| Thiazole-2-imine Ring | Cyclization with an α-bromoacetophenone | N-Acyl derivative of N'-Benzyl-N,N-dibutylthiourea | Thiazole-2-imine derivative |

Spectroscopic Characterization Techniques

Spectroscopy provides vital information about the molecular framework, functional groups, and connectivity of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information on the chemical environment of individual protons and carbon atoms. For N'-Benzyl-N,N-dibutylthiourea, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, a characteristic signal for the methylene (B1212753) (-CH₂-) bridge, and multiple signals corresponding to the two non-equivalent butyl chains. The N-H proton would also produce a specific resonance.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would confirm the coupling between protons within the benzyl and butyl groups, while an HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For the analogue 1-Benzoyl-3,3-dibutylthiourea , specific vibrational frequencies have been identified from its KBr spectrum. nih.gov The presence of the N-H group is confirmed by a stretch around 3174 cm⁻¹. The carbonyl (C=O) and thiocarbonyl (C=S) groups, central to the thiourea backbone, exhibit characteristic stretches at 1688 cm⁻¹ and 1243 cm⁻¹, respectively. nih.gov In the actual N'-Benzyl-N,N-dibutylthiourea, the strong carbonyl absorption would be absent, and the spectrum would be dominated by C-H, N-H, and C=S vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) for 1-Benzoyl-3,3-dibutylthiourea nih.gov |

| ν(N—H) | 3174 |

| ν(C=O) | 1688 |

| ν(C=S) | 1243 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For N'-Benzyl-N,N-dibutylthiourea, HRMS would be used to verify its molecular formula, C₁₆H₂₆N₂S.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| N'-Benzyl-N,N-dibutylthiourea | C₁₆H₂₆N₂S | 278.1817 |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Molecular Structure and Conformation

SCXRD analysis performed on the analogue 1-Benzoyl-3,3-dibutylthiourea reveals significant details about its conformation. nih.gov The molecule is not planar; it exhibits a twisted structure around the central N(H)—C(S) bond. nih.govnih.gov This is quantified by the C7—N1—C8—N2 torsion angle of -62.67 (15)°. nih.govnih.gov Furthermore, the benzoyl group is twisted out of the plane of the benzene (B151609) ring, as shown by the C2—C1—C7—O1 dihedral angle of -25.06 (17)°. nih.govnih.gov The two butyl groups are positioned on opposite sides of the plane formed by the thiourea core. nih.gov

| Parameter | Value for 1-Benzoyl-3,3-dibutylthiourea |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C7—N1—C8—N2 Torsion Angle | -62.67 (15)° nih.govnih.gov |

| C2—C1—C7—O1 Dihedral Angle | -25.06 (17)° nih.govnih.gov |

Analysis of Intramolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in dictating the conformation of thiourea derivatives. In many acylthioureas, an intramolecular N—H···O hydrogen bond is formed between the amide proton and the carbonyl oxygen, leading to a planar, six-membered ring structure.

However, in the crystal structure of 1-Benzoyl-3,3-dibutylthiourea , there is no intramolecular hydrogen bond. nih.gov Instead, the molecules form centrosymmetric dimers through pairs of intermolecular N—H···S hydrogen bonds. nih.govnih.gov These dimers create a characteristic eight-membered ring, or {···HNCS}₂ synthon. nih.gov These dimeric units are further linked by weaker C—H···O interactions, building a two-dimensional network. nih.gov

For N'-Benzyl-N,N-dibutylthiourea, the absence of a carbonyl oxygen as a hydrogen bond acceptor makes a similar intramolecular interaction impossible. Its solid-state structure would likely be governed by intermolecular N—H···S hydrogen bonds, similar to its benzoyl analogue.

| Hydrogen Bond (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry |

| N1-H1···S1 | 0.82(2) | 2.61(2) | 3.4042(11) | 163(2) | -x, 1-y, -z |

Data for 1-Benzoyl-3,3-dibutylthiourea. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The solid-state architecture of N'-Benzyl-N,N-dibutylthiourea is dictated by a network of non-covalent interactions that stabilize the packing of molecules in the crystal lattice. While specific crystallographic data for this exact compound is not extensively reported, analysis of closely related N,N-disubstituted N'-acyl or N'-aryl thioureas provides a robust framework for understanding its expected behavior. Techniques such as Hirshfeld surface analysis and energy framework calculations are instrumental in deconstructing and quantifying these interactions. rsc.org

In the case of N'-Benzyl-N,N-dibutylthiourea, the N'-H group acts as a hydrogen bond donor, likely forming N–H···S hydrogen bonds with the sulfur atom of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers, a common motif in thiourea crystal structures. rsc.org The benzyl group introduces the possibility of C–H···π and π–π stacking interactions, further stabilizing the three-dimensional structure. rsc.org The flexible dibutyl chains contribute primarily through numerous H···H contacts, which, although individually weak, collectively account for a significant portion of the surface contacts. researchgate.net

Interactive Data Table: Typical Intermolecular Contacts in Substituted Thioureas

Below is a table summarizing typical intermolecular contacts and their percentage contributions to the Hirshfeld surface, as observed in analogous thiourea structures.

| Interaction Type | Description | Typical Contribution (%) |

| H···H | Contacts between hydrogen atoms. | 40 - 70% |

| C···H / H···C | Interactions involving carbon and hydrogen. | 10 - 20% |

| S···H / H···S | Hydrogen bonds involving the thiocarbonyl sulfur. | 7 - 15% |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms. | < 5% |

| C···C | π-π stacking interactions between aromatic rings. | < 3% |

Note: The percentages are illustrative based on published data for various thiourea derivatives and may vary for the title compound. rsc.orgresearchgate.netresearchgate.net

Energy Frameworks: This analysis method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders corresponds to the magnitude of the interaction energy. For similar large, non-polar molecules, energy framework calculations often show that the crystal packing is principally stabilized by dispersion forces, with electrostatic interactions playing a secondary but important role, particularly in directing the hydrogen-bonding networks. researchgate.net

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. pdf4pro.com These different crystalline forms, known as polymorphs, arise from variations in molecular conformation or packing arrangements in the crystal lattice. pdf4pro.com Each polymorph is a distinct solid phase with unique physical properties, including melting point, solubility, density, and stability.

A review of the scientific literature does not indicate that specific polymorphs of N'-Benzyl-N,N-dibutylthiourea have been isolated or characterized. However, the potential for polymorphism exists due to the molecule's conformational flexibility. The two butyl groups and the benzyl group can adopt different orientations, and the molecule can pack in various ways to form different crystal lattices. The presence of different polymorphs could have significant implications, as physical properties can vary substantially between them. For instance, differences in crystal packing could affect the accessibility of the thiocarbonyl group and the N-H proton, potentially influencing the compound's reactivity in the solid state.

Tautomerism and Isomerism in Thiourea Scaffolds

The thiourea functional group is a versatile scaffold that exhibits several forms of tautomerism and isomerism, which are crucial to its chemical behavior. mdpi.comanalis.com.my

Tautomerism: Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. mdpi.comwikipedia.org This involves the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a shift of the C=S double bond.

Thione Form: (R¹R²N)(R³R⁴N)C=S

Thiol Form: (R¹R²N)(R³R⁴N)C(SH)=NH⁺

In most conditions, including aqueous solutions and the solid state, the thione form is significantly more stable and therefore predominates. mdpi.comwikipedia.orgnih.gov The equilibrium lies heavily in favor of the thione tautomer. wikipedia.org

Isomerism: Beyond tautomerism, thiourea derivatives like N'-Benzyl-N,N-dibutylthiourea display various types of structural isomerism.

Conformational Isomerism: Due to restricted rotation around the C-N bonds, which have partial double-bond character, different rotational isomers (conformers) can exist. rsc.org For N'-Benzyl-N,N-dibutylthiourea, rotation around the C-N bonds of the dibutylamino group and the benzylamino group can lead to different spatial arrangements. While multiple conformers may exist in solution, crystallization often favors the most energetically stable conformer that allows for efficient crystal packing. rsc.org

Geometric Isomerism: The partial double bond character of the C-N bonds can also lead to geometric (cis/trans or E/Z) isomerism with respect to the C=S bond. In N,N'-disubstituted thioureas, substituents on the nitrogen atoms can be either on the same side (cis) or opposite sides (trans) of the C=S bond. In the solid state, N,N'-Di-n-butylthiourea, a related compound, exhibits a syn-anti conformation. wikipedia.org Such preferences are dictated by steric hindrance and the formation of intramolecular and intermolecular hydrogen bonds. rsc.org

Based on a comprehensive search of available scientific literature, there is a notable lack of published research specifically detailing the coordination chemistry of the compound N'-Benzyl-N,N-dibutylthiourea. Searches for the synthesis, characterization, and structural analysis of its metal complexes have not yielded specific studies, preventing the creation of a detailed article based on the requested outline.

The scientific literature extensively covers related compounds, such as N,N'-disubstituted thioureas and various acylthioureas, detailing their coordination behaviors with a range of metals. For instance, studies on 1-Benzoyl-3,3-dibutylthiourea and N,N-di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea describe their complexation with metal ions. researchgate.netrsc.orgresearchgate.net Similarly, the chemistry of the simpler N,N'-Di-n-butylthiourea is documented, primarily in the context of its use as a sulfur source in the synthesis of nanoparticles. acs.orgacs.org

However, these studies focus on molecules that are structurally distinct from N'-Benzyl-N,N-dibutylthiourea. Acylthioureas, for example, possess a carbonyl (C=O) group that participates in metal coordination, a feature absent in the specified compound. rsc.orgconicet.gov.ar Information on these related molecules cannot be used to accurately describe the coordination chemistry of N'-Benzyl-N,N-dibutylthiourea.

Due to the absence of specific research data for N'-Benzyl-N,N-dibutylthiourea in the searched scientific databases, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed outline provided. Generating content for the specified sections—such as donor atom characteristics, synthesis of various metal complexes, and their structural and spectroscopic analysis—would require speculation in the absence of published findings.

To provide an accurate and authoritative article, specific research on the synthesis of N'-Benzyl-N,N-dibutylthiourea and its subsequent use as a ligand in coordination chemistry would be required. Without such foundational studies, the topics outlined cannot be addressed.

Stoichiometry and Stability of Metal-Thiourea Complexes

The stoichiometry and stability of complexes formed between N'-Benzyl-N,N-dibutylthiourea and various metal ions are crucial aspects of its coordination chemistry. While specific quantitative data for the stability constants of N'-Benzyl-N,N-dibutylthiourea complexes are not extensively documented in publicly available literature, the behavior can be inferred from studies on structurally similar N,N-dialkyl-N'-arylthioureas.

Thiourea and its derivatives are known to be versatile ligands capable of forming stable complexes with a wide array of metal ions. basjsci.edu.iqresearchgate.net They can coordinate as neutral ligands or, upon deprotonation, as monoanionic ligands. researchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows them to bind effectively with a variety of transition and main group metals. researchgate.net

Research on related N,N-dialkyl-N'-aroylthioureas indicates that these ligands commonly act as bidentate chelating agents, coordinating to metal ions through the sulfur and a nitrogen or oxygen atom, forming stable ring structures. conicet.gov.ar The stoichiometry of these complexes is frequently found to be of the ML2 type, where two ligand molecules coordinate to one metal ion. researchgate.net However, other stoichiometries such as ML and ML3 have also been observed, depending on the metal ion, its oxidation state, and the reaction conditions. conicet.gov.aruobabylon.edu.iq

The stability of the resulting metal complexes is influenced by several factors. A significant contributor to the stability of these complexes is the chelate effect, where the formation of a five- or six-membered ring upon coordination of the bidentate ligand to the metal center enhances thermodynamic stability. semanticscholar.org

The nature of the substituents on the thiourea backbone also plays a critical role in the stability of the metal complexes. The N,N-dibutyl groups on N'-Benzyl-N,N-dibutylthiourea are electron-donating, which increases the electron density on the sulfur and nitrogen donor atoms, potentially leading to the formation of more stable metal complexes. Conversely, the benzyl group attached to the other nitrogen atom can exert steric and electronic effects that influence the coordination geometry and stability.

The stability of metal complexes with thiourea-type ligands generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

While specific formation constants for N'-Benzyl-N,N-dibutylthiourea are not available, the table below provides examples of stoichiometries observed for complexes with related thiourea derivatives, which can serve as a predictive basis.

| Metal Ion | Related Ligand | Observed Stoichiometry | Reference |

| Co(II) | N,N'-dicyclohexylthiourea | ML2 | basjsci.edu.iq |

| Ni(II) | N,N'-dicyclohexylthiourea | ML2 | basjsci.edu.iq |

| Pd(II) | N,N'-disubstituted-imidazole-2-thiones | ML2 | basjsci.edu.iq |

| Cu(I) | General Thiourea Ligands | MCl(L)2 | uobasrah.edu.iq |

| Co(III) | N-[di(alkyl/aryl)carbamothioyl]benzamide | ML3 | conicet.gov.ar |

It is important to note that the actual stoichiometry and stability of N'-Benzyl-N,N-dibutylthiourea complexes would need to be determined experimentally using techniques such as spectrophotometric titration, potentiometry, or isothermal titration calorimetry. uobabylon.edu.iq

Catalytic Applications of N Benzyl N,n Dibutylthiourea and Its Metal Complexes

Organocatalysis Utilizing Thiourea (B124793) Backbone

Organocatalysis leverages the intrinsic properties of organic molecules to accelerate chemical reactions. Thioureas are prominent in this field, often acting as bifunctional catalysts through hydrogen bonding to activate substrates.

A review of the scientific literature indicates a lack of specific studies where N'-Benzyl-N,N-dibutylthiourea itself has been employed as an organocatalyst. However, the catalytic activity of structurally related thioureas provides a strong rationale for such potential. For instance, bifunctional thioureas that incorporate a benzyl (B1604629) group on one of the nitrogen atoms have been successfully used as catalysts. In one study, N-diaminophosphoryl aminothioureas featuring an N-benzyl group were synthesized and evaluated as catalysts for vinylogous aldol (B89426) reactions. acs.org The presence of the aryl functionality on the nitrogen was found to be beneficial for achieving high enantioselectivity in the formation of 3,3'-disubstituted isatin (B1672199) frameworks. acs.org This highlights the importance of the substituent groups attached to the thiourea core in directing catalytic outcomes.

Metal-Thiourea Complex Catalysis

The sulfur atom in the thiourea moiety is an effective donor for coordination with a wide range of metal ions. rsc.orgnih.gov This has led to the extensive development of metal-thiourea complexes as catalysts for various organic transformations. rsc.org

A noteworthy example involves palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea, a compound sharing the N,N-dibutylthiourea backbone. These complexes have been successfully applied as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction. rsc.org Similarly, palladium pincer complexes derived from N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea have also demonstrated considerable catalytic activity for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. researchgate.net These findings suggest that palladium complexes of N'-benzyl-N,N-dibutylthiourea could potentially exhibit similar catalytic activity.

Heterogeneous and nanocatalysis offer advantages in catalyst separation and reusability. nitt.edu Thiourea derivatives serve as valuable single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which are often effective heterogeneous catalysts.

There are no specific reports on N'-Benzyl-N,N-dibutylthiourea being used in this context. However, the symmetrical analogue, N,N'-dibutylthiourea, has been utilized in the colloidal synthesis of nickel sulfide nanocrystals. acs.org In these syntheses, the reactivity of the substituted thiourea dictates the phase of the resulting nickel sulfide (e.g., Ni₃S₄, NiS, Ni₉S₈, Ni₃S₂), which in turn influences its properties and potential catalytic applications. acs.orgacs.org Another study demonstrated that cadmium complexes of N,N-diethyl-N′-benzoylthiourea can be used as single-source precursors to generate CdS and CdSe nanoparticles, which show quantum confinement effects and luminescence. researchgate.net These examples underscore the potential of thiourea compounds in the bottom-up fabrication of catalytically active nanomaterials.

Specific Reaction Categories

The application of thiourea-based catalysts spans a wide array of reaction types, including key transformations like oxidation, reduction, and bond-forming reactions. nitt.edu

While many catalytic systems based on thiourea derivatives have been developed for oxidation and reduction reactions, specific data for N'-Benzyl-N,N-dibutylthiourea is absent from the reviewed literature.

For context, the catalytic activity of other thiourea complexes has been explored. For example, a Ru(III) complex featuring an acyl thiourea ligand was shown to be effective for the catalytic reduction of various nitroarenes to their corresponding anilines using NaBH₄ as the reducing agent. rsc.org This catalyst exhibited high selectivity for the nitro group, even in the presence of sensitive halogen substituents. rsc.org In the realm of oxidation, certain rhenium-oxo complexes with butyl-based acyl thiourea ligands have been studied for the oxidation of dimethylsulfide. rsc.org Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide, a structural mimic of the NAD⁺ coenzyme, has also been reported using a Pt/SiO₂ catalyst, showcasing a relevant reduction process. rsc.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is central to synthetic organic chemistry, and thiourea-based catalysts have made significant contributions. nitt.edu

As previously mentioned, there is no specific research detailing the use of N'-Benzyl-N,N-dibutylthiourea in this area. However, the demonstrated success of its close structural analogs is highly relevant. Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have proven to be efficient catalysts for the Suzuki-Miyaura C-C coupling reaction. rsc.org The table below summarizes typical findings for such a system, illustrating the potential of this class of compounds.

Table 1: Catalytic Performance of a Related Palladium-Thiourea Complex in Suzuki-Miyaura Coupling Data is illustrative for the related compound cis-[Pd(N,N-dibutyl-N′-(4-chlorobenzoyl)thioureato)₂] and not for N'-Benzyl-N,N-dibutylthiourea.

| Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|

| 4-Iodotoluene | Phenylboronic acid | 98 |

| 4-Bromoanisole | Phenylboronic acid | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 92 |

| 4-Bromobenzaldehyde | Phenylboronic acid | 96 |

| 4-Chlorotoluene | Phenylboronic acid | 45 |

The data indicates that such catalysts are highly effective for aryl iodides and bromides, including those with both electron-donating and electron-withdrawing groups, but less so for less reactive aryl chlorides.

Asymmetric Catalysis

A thorough search of scientific databases and academic journals did not yield any specific examples or detailed research on the use of N'-Benzyl-N,N-dibutylthiourea or its corresponding metal complexes as catalysts in the field of asymmetric synthesis. While the broader class of thiourea derivatives, particularly those incorporating chiral scaffolds like Cinchona alkaloids, is widely recognized for its utility in organocatalytic asymmetric reactions, no such applications have been documented specifically for N'-Benzyl-N,N-dibutylthiourea.

Mechanistic Insights into Catalytic Cycles (e.g., Computational Support)

No specific mechanistic or computational studies focused on the catalytic cycles of N'-Benzyl-N,N-dibutylthiourea have been found in the reviewed literature. While computational methods such as Density Functional Theory (DFT) are often employed to understand the electronic properties, reaction pathways, and stability of catalysts and their intermediates, such analyses for N'-Benzyl-N,N-dibutylthiourea in catalytic applications are not documented.

Research on related but structurally different thiourea compounds does exist. For instance, studies on N,N'-dibutylthiourea (lacking the benzyl group) have explored its role as a sulfur source in the synthesis of metal sulfide nanocrystals, offering insights into how its reactivity influences the final product phase. acs.org Furthermore, computational and experimental studies have been conducted on various other thiourea derivatives to elucidate their structural and electronic characteristics, but these findings are not directly transferable to N'-Benzyl-N,N-dibutylthiourea. researchgate.netdntb.gov.ua

In Vitro Biological Activities and Structure Activity Relationship Sar Studies of N Benzyl N,n Dibutylthiourea Analogues

Principles of Structure-Activity Relationship (SAR) in Thiourea (B124793) Derivatives

The biological activities of thiourea derivatives are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of these molecules influence their biological effects. biointerfaceresearch.comnih.gov This understanding allows for the rational design of new, more potent, and selective analogues. nih.gov

Rational Design and Synthesis for SAR Studies

The rational design of thiourea derivatives involves strategically modifying their molecular structure to enhance a desired biological activity. nih.govwiley.com This process often begins with a "hit" compound identified through screening, which then undergoes systematic chemical modifications. mdpi.com Key to this process is the synthesis of a library of analogues where specific parts of the molecule, such as substituents on the nitrogen atoms or the core thiourea scaffold itself, are varied. researchgate.netanalis.com.my For instance, the reaction of isothiocyanates with amines is a common method to generate diverse N,N'-disubstituted thiourea derivatives for SAR studies. mdpi.comnih.gov

The design process is often guided by computational methods, such as molecular docking, which can predict how a molecule will bind to a biological target. nih.gov This allows chemists to prioritize the synthesis of compounds with a higher likelihood of success. nih.gov The goal is to establish a clear relationship between the chemical structure and the biological activity, which can then be used to design even more effective compounds. nih.govwiley.com

Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the thiourea scaffold play a critical role in determining the biological potency and selectivity of the derivatives. biointerfaceresearch.comrsc.org

Key factors influencing activity include:

Lipophilicity: The incorporation of lipophilic groups, such as hydrocarbon chains or aromatic rings, can significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com However, an excessive increase in lipophilicity can sometimes lead to a decrease in activity. mdpi.com

Electronic Effects: The presence of electron-withdrawing groups, like nitro or halogen substituents, can increase the acidity of the N-H protons in the thiourea moiety. This can enhance hydrogen bonding interactions with biological targets, thereby increasing biological activity. biointerfaceresearch.comrsc.org

Steric Factors: The size and shape of the substituents can influence how the molecule fits into the binding site of a target protein. Bulky groups can either enhance or hinder activity depending on the specific interactions required for binding. analis.com.my

Heterocyclic Rings: Incorporating heterocyclic rings, such as pyridine (B92270) or thiazole, can significantly improve the specificity and interactions with target proteins. biointerfaceresearch.com The introduction of a piperazine (B1678402) ring has been shown to enhance both potency and selectivity in some thiourea derivatives. mdpi.com

These substituent effects are often interconnected and must be carefully considered in the design of new thiourea analogues with optimized biological profiles.

In Vitro Activity Profiles

N'-Benzyl-N,N-dibutylthiourea and its analogues have been investigated for a variety of in vitro biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antimicrobial Activity against Pathogens (e.g., Gram-positive, Gram-negative bacteria, fungi)

Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities. researchgate.netanalis.com.my Studies have shown that certain acylthiourea derivatives are effective against both Gram-positive and Gram-negative bacteria. rsc.org For example, some N-benzoylthiourea derivatives have demonstrated selective activity against fungi and Gram-positive bacteria.

Specifically, some synthesized acyl thiourea compounds have shown notable potency against K. pneumoniae and P. aeruginosa. rsc.org In another study, certain isoniazid-based acyl thiourea derivatives were found to be more potent than a reference compound, with one showing good activity against K. pneumoniae. rsc.org The antimicrobial efficacy of these compounds is often attributed to their ability to interact with and disrupt essential cellular processes in pathogens. rsc.org

One study highlighted a compound, N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, which showed more potent antifungal activity against Candida parapsilosis and Candida metapsilosis than its antibacterial activity against Staphylococcus aureus and Streptococcus pneumonia. rsc.orgresearchgate.net The introduction of benzyl (B1604629) groups has also been explored, with 1-benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines showing potential as lead compounds for antimycobacterial agents. nih.gov

Table 1: Antimicrobial Activity of Selected Thiourea Analogues

| Compound | Target Organism | Activity |

|---|---|---|

| N-Benzoylthiourea derivatives | Fungi, Gram-positive bacteria | Selective activity |

| Acyl thiourea derivatives | K. pneumoniae, P. aeruginosa | Potent activity rsc.org |

| Isoniazid-based acyl thiourea | K. pneumoniae | Good activity rsc.org |

| N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea | Candida parapsilosis, Candida metapsilosis | Potent antifungal activity rsc.orgresearchgate.net |

Antioxidant and Free Radical Scavenging Capabilities

Several thiourea derivatives have demonstrated significant antioxidant and free radical scavenging properties. farmaciajournal.com This activity is often attributed to the ability of the thiourea moiety to donate hydrogen or electrons to neutralize free radicals. rsc.orgresearchgate.net

For instance, N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea has been reported to exhibit good radical scavenging and antioxidant activity. rsc.orgresearchgate.net The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. researchgate.netnih.gov Some acyl thiourea ligands and their metal complexes have shown a good DPPH radical scavenging effect. researchgate.net

Table 2: Antioxidant Activity of a Thiourea Analogue

| Compound | Assay | Result |

|---|---|---|

| N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea | Radical Scavenging | Good activity rsc.orgresearchgate.net |

| Acyl thiourea ligands | DPPH Scavenging | Good effect researchgate.net |

Receptor Agonism/Antagonism (e.g., TRPV1 Receptor)

Thiourea derivatives have been investigated as modulators of various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation. nih.gov Structure-activity relationship studies of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been conducted to identify potent TRPV1 receptor antagonists. nih.gov

Research has shown that modifications to the 'A-region' of these thiourea analogues, such as the introduction of 2-halogen substituents, can lead to enhanced antagonism of the TRPV1 receptor. nih.gov The discovery of mode-selective TRPV1 antagonists is a significant area of research, as such compounds may minimize the side effects associated with non-selective antagonists. nih.gov

Table 3: Receptor Activity of a Thiourea Analogue

| Compound Analogue | Target Receptor | Activity |

|---|---|---|

| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | TRPV1 | Antagonist nih.gov |

Elucidation of In Vitro Molecular Mechanisms of Action

The in vitro molecular mechanisms of action for N'-Benzyl-N,N-dibutylthiourea and its analogues are multifaceted, involving specific interactions with biological targets, induction of cellular functional responses, and a clear correlation between the electronic properties of the molecules and their biological activities.

Binding Interactions with Biological Targets (e.g., DNA, proteins)

The interaction of thiourea derivatives with biological macromolecules such as proteins and DNA is a critical aspect of their mechanism of action. Studies have shown that these compounds can act as ligands for various biological targets. For instance, certain N-substituted-benzyl-N'-tert-butylbenzyl thioureas have been investigated for their activity at the vanilloid receptor. nih.gov The binding of these compounds to the receptor is influenced by the structural features of the thiourea derivatives. nih.gov

Research on similar acylthiourea derivatives has provided insights into their binding capabilities. Some of these compounds have been shown to bind to DNA through a combination of groove binding and partial intercalation. rsc.org The stability of the binding is often attributed to various non-covalent interactions, including hydrogen bonding and van der Waals forces. rsc.org For example, the crystal structure of some acylthiourea derivatives reveals that intramolecular hydrogen bonding between the N-H group and a carbonyl group is a key factor in determining the molecular conformation, which in turn influences binding affinity. rsc.org

Molecular docking studies have further elucidated the binding modes of thiourea analogues with protein targets. These studies have shown that the binding energy of these ligands with the active sites of enzymes can be significant, suggesting a strong interaction. rsc.org The interactions often involve hydrogen bonds between the ligand and amino acid residues within the protein's binding pocket. rsc.org

Table 1: Binding Interactions of Thiourea Analogues with Biological Targets

| Compound Type | Biological Target | Mode of Interaction | Key Structural Features for Binding |

|---|---|---|---|

| N-substituted-benzyl-N'-tert-butylbenzyl thioureas | Vanilloid Receptor | Ligand Binding | Sulfonamido group, optimal size of methyl group nih.gov |

| Acylthiourea derivatives | DNA | Groove binding and partial intercalation rsc.org | Planar aromatic rings, potential for hydrogen bonding rsc.org |

| Acylthiourea derivatives | Various Enzymes (e.g., urease, VEGFR2, EGFR) | Active site binding | Hydrogen bonding with amino acid residues rsc.org |

Cellular Assays for Functional Response (e.g., Calcium flux, cAMP inhibition)

Cellular assays are instrumental in understanding the functional consequences of the binding of N'-Benzyl-N,N-dibutylthiourea analogues to their biological targets. A key functional response that has been studied in relation to thiourea compounds is the modulation of intracellular calcium levels. For example, the antagonistic activity of N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas on the vanilloid receptor was assessed by measuring changes in intracellular calcium concentration in rat dorsal root ganglion (DRG) neurons. nih.gov The ability of these compounds to inhibit capsaicin-induced calcium influx is a direct measure of their antagonistic effect. nih.gov

The structure-activity relationship studies have revealed that specific chemical groups are crucial for this functional response. For instance, the presence of two oxygens and an amide hydrogen in the sulfonamido group, as well as the size of the methyl group in the methanesulfonamido moiety, play an integral role in the antagonistic activity observed in calcium flux assays. nih.gov While direct evidence for cAMP inhibition by N'-Benzyl-N,N-dibutylthiourea is not extensively documented in the provided context, the study of functional responses like calcium flux provides a clear indication of the compound's ability to modulate cellular signaling pathways.

Table 2: Cellular Functional Response to Thiourea Analogues

| Compound Analogue | Cell Type | Assay | Observed Functional Response | Reference |

|---|---|---|---|---|

| N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas | Rat DRG neurons | Calcium flux | Antagonism of capsaicin-induced calcium influx | nih.gov |

Correlation of Electronic Properties with Biological Activity (e.g., HOMO-LUMO)

The biological activity of N'-Benzyl-N,N-dibutylthiourea analogues is closely linked to their electronic properties, which can be described by quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been used to calculate these electronic properties for various thiourea derivatives. nih.govresearchgate.net A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity, greater polarizability, and, consequently, enhanced biological activity. nih.gov This is because a smaller energy gap facilitates intramolecular charge transfer, making the molecule more likely to interact with biological targets. nih.govnih.gov

For instance, studies on N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea have shown that the calculated HOMO-LUMO energy gap correlates with its observed antioxidant and antimicrobial activities. researchgate.net Similarly, for other thiourea derivatives, a narrow frontier orbital gap has been linked to a strong binding ability with biomolecules. nih.govnih.gov The distribution of the HOMO and LUMO across the molecule can also help predict the most reactive sites for electrophilic and nucleophilic attacks, further explaining the structure-activity relationship. nih.gov The molecular electrostatic potential (MEP) is another tool used to identify electron-rich and electron-poor regions, which are indicative of potential interaction sites with biological molecules. nih.gov

Table 3: Correlation of Electronic Properties and Biological Activity of Thiourea Analogues

| Compound Analogue | Electronic Property Studied | Finding | Correlation with Biological Activity | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | HOMO-LUMO energy gap | Narrow frontier orbital gap | High chemical reactivity and strong binding ability with biomolecules | nih.govnih.gov |

| N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea | HOMO-LUMO energy, MEP | Correlation between electronic parameters and experimental results | Effective antioxidant and free radical scavenging activity | researchgate.net |

| N,N-diethyl-N′-benzoylthiourea | HOMO/LUMO energy gap | Smaller energy gap | Corresponds to the molecule's reactivity | researchgate.net |

Supramolecular Chemistry and Advanced Materials Science Applications of N Benzyl N,n Dibutylthiourea

Supramolecular Interactions and Self-Assembly

The study of how molecules organize into larger, ordered structures through non-covalent interactions is known as supramolecular chemistry. N'-Benzyl-N,N-dibutylthiourea, with its distinct functional groups, is an excellent candidate for building such assemblies.

Non-Covalent Interactions in Thiourea (B124793) Systems (Hydrogen Bonding, π-π Stacking)

Thiourea derivatives are well-regarded for their capacity to form robust supramolecular structures. This is primarily due to the presence of N-H groups, which act as hydrogen bond donors, and the sulfur atom of the thiocarbonyl group, which serves as a hydrogen bond acceptor. These interactions are fundamental to the self-assembly of thiourea-based molecules. mdpi.com The formation of intra- and intermolecular hydrogen bonds is a key characteristic of these systems. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions play a crucial role, particularly in thiourea derivatives containing aromatic rings, such as the benzyl (B1604629) group in N'-Benzyl-N,N-dibutylthiourea. nankai.edu.cn These interactions, where the electron clouds of aromatic rings overlap, contribute to the stability and organization of the resulting supramolecular architectures. nankai.edu.cn The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—drives the self-assembly process, leading to the formation of well-defined, higher-order structures. nankai.edu.cn The inherent flexibility of the thiourea backbone allows for the creation of a wide variety of core structures with different functionalities and properties. researchgate.net

Design of Co-Crystals and Host-Guest Systems

The predictable and directional nature of the interactions in thiourea systems makes them ideal building blocks for crystal engineering. This involves the design and synthesis of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. Thiourea derivatives have been successfully used to create co-crystals with applications in fields like nonlinear optics. chemicalland21.com

Furthermore, the ability of thiourea derivatives to form specific and stable interactions makes them suitable for creating host-guest systems. In these systems, a larger "host" molecule encapsulates a smaller "guest" molecule. Thiourea compounds can act as host materials, forming inclusion compounds with various applications in the development of electronic and optoelectronic devices. researchgate.net The design of these systems relies on the principles of molecular recognition, where the host molecule is tailored to bind selectively to a specific guest.

Applications in Polymer and Rubber Technology

N'-Benzyl-N,N-dibutylthiourea and related thiourea derivatives have found significant utility in the polymer and rubber industry, primarily due to their roles as accelerators in the vulcanization process and as protective agents against environmental degradation.

Role as Vulcanization Accelerators and Activators for Rubbers

Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains. chemicalland21.com N,N'-Dibutylthiourea is used as a vulcanization accelerator, a substance that speeds up this cross-linking reaction. chemicalland21.comjp-noc.co.jpchemotechnique.se Accelerators like N,N'-dibutylthiourea, which often contain sulfur and nitrogen, are added to the curing agent to enhance the efficiency of vulcanization. chemicalland21.com

Thiourea derivatives can act as secondary accelerators, working in conjunction with primary accelerators to optimize the curing process. colab.ws They have been shown to be effective in various rubber formulations, including those based on natural rubber and butyl elastomers. kglmeridian.comresearchgate.net The addition of thiourea can speed up the vulcanization process and lower the activation energy required. researchgate.net Specifically, N,N'-dibutylthiourea is noted for its role as an accelerator for mercaptan-modified chloroprene (B89495) rubber and as an activator for ethylene-propylene-diene terpolymers and natural rubber. dormer.com The mechanism often involves the nucleophilic character of the thiourea derivative, which influences the rate of the vulcanization reactions. sid.ir

Table 1: Applications of N,N'-Dibutylthiourea in Rubber Vulcanization

| Application | Rubber Type | Function |

| Accelerator | Mercaptan-modified chloroprene rubber | Speeds up vulcanization |

| Activator | Ethylene-propylene-diene terpolymers | Initiates or enhances vulcanization |

| Activator | Natural rubber | Initiates or enhances vulcanization |

Antiozonant and Antioxidant Properties in Polymer Systems

Polymers are susceptible to degradation from environmental factors such as ozone and oxygen. Antiozonants and antioxidants are additives that protect polymers from this degradation. N,N'-Dibutylthiourea and its mixtures are used as antidegradants in rubber compounds. harwick.com Specifically, it is used as an antidegradant for natural rubber latex and thermoplastic styrene-butadiene rubber. dormer.com

Corrosion Inhibition Mechanisms and Applications

The protection of metals from corrosion is a critical industrial concern. N'-Benzyl-N,N-dibutylthiourea and other thiourea derivatives have proven to be effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netampp.org

The primary mechanism of corrosion inhibition by thiourea derivatives involves their adsorption onto the metal surface. jmaterenvironsci.com These molecules contain heteroatoms like nitrogen and sulfur, which have lone pairs of electrons that can be donated to the vacant d-orbitals of the metal, forming a coordinate covalent bond. jmaterenvironsci.com This adsorption process creates a protective film on the metal surface, blocking the active sites where corrosion would typically occur. researchgate.netjmaterenvironsci.com

The effectiveness of a thiourea derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of functional groups and aromatic rings. nih.gov For example, the benzyl group in N'-Benzyl-N,N-dibutylthiourea can enhance its adsorption onto the metal surface through π-electron interactions. Studies on N-benzyl-N′-phenyl thiourea have shown it to be an efficient inhibitor for mild steel in hydrochloric acid, with inhibition efficiencies exceeding 94%. niscpr.res.in The adsorption of these inhibitors can be classified as either physical or chemical, with chemisorption involving stronger bonds and often providing more robust protection. nih.govniscpr.res.in Potentiodynamic polarization studies have revealed that many thiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netjmaterenvironsci.com

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| N-benzyl-N′-phenyl thiourea (BPTU) | Mild Steel | 0.01 and 0.05 N HCl | >94 | Temkin |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 98.96 (at 5 x 10⁻³ M, 60 °C) | Langmuir |

| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 92.65 (at 5 x 10⁻³ M, 60 °C) | Langmuir |

| Various Thiourea Derivatives | Mild Steel | 20% Formic Acid | Very good | Temkin |

Integration in Nanomaterials and Phase Control in Colloidal Synthesis

Substituted thioureas are versatile sulfur precursors in the solution-phase synthesis of metal sulfide (B99878) nanocrystals. acs.orgrsc.org Their primary function is to provide a controllable source of sulfur, where the decomposition rate—and thus the availability of sulfur—can be tuned by altering the electronic and steric properties of the substituents on the thiourea backbone. This control over reaction kinetics is crucial for dictating the phase, composition, and morphology of the resulting nanomaterials. acs.orgrsc.org

Research has demonstrated that the reactivity of the thiourea precursor directly influences the stoichiometry of the final nanocrystal product. In the synthesis of nickel sulfide, for instance, the choice of substituent on the thiourea molecule is a key determinant of the crystalline phase. Studies show that less reactive thioureas tend to yield sulfur-poor phases, while more reactive precursors produce sulfur-rich phases. acs.orgrsc.orgnih.gov

A prominent example is the use of N,N'-dibutylthiourea . Its lower reactivity compared to compounds like N,N'-diphenylthiourea results in the formation of sulfur-deficient nickel sulfide phases, such as Ni₉S₈ and Ni₃S₂. acs.orgrsc.org In contrast, the more reactive N,N'-diphenylthiourea leads to sulfur-rich phases like Ni₃S₄ and NiS. acs.orgrsc.org This phase control can be further refined by adjusting reaction temperature or introducing secondary agents like 1-dodecanethiol, which can also modulate precursor reactivity. rsc.orgacs.org

Building on this principle, more complex trisubstituted thioureas, which are structurally more analogous to N'-Benzyl-N,N-dibutylthiourea, have been used to synthesize different types of nanocrystals. For example, compounds such as N-phenyl-N′,N′-di-n-butylthiourea and N-n-hexyl-N′-N′-di-n-butylthiourea have been successfully employed as sulfur sources for the synthesis of zinc sulfide (ZnS) and nickel sulfide (NiS) nanocrystals, respectively. google.com This demonstrates that the dibutylthiourea scaffold can be readily integrated into various metal sulfide nanomaterials.

The table below summarizes the influence of different thiourea precursors on the phase of the resulting nickel sulfide nanocrystals.

| Thiourea Precursor | Reactivity | Resulting Nickel Sulfide Phase(s) |

| N,N'-Diphenylthiourea | More Reactive | Ni₃S₄, NiS (Sulfur-rich) |

| N,N'-Dibutylthiourea | Less Reactive | Ni₉S₈, Ni₃S₂ (Sulfur-poor) |

This data is compiled from studies on N,N'-disubstituted thioureas in colloidal synthesis. acs.orgrsc.orgnih.gov

Potential in Sensor and Photo-functional Material Development

The ability of the thiourea group to form stable complexes with a wide range of metal ions makes its derivatives attractive candidates for applications in chemical sensing and environmental remediation. The sulfur and nitrogen atoms act as soft and hard donor sites, respectively, allowing for selective binding to specific metal ions. rsc.org

A noteworthy application in this area involves N-benzoyl-N′,N′-dibutyl thiourea , a compound structurally related to N'-Benzyl-N,N-dibutylthiourea. This compound has been incorporated into a polyvinylidene fluoride (B91410) (PVDF) composite membrane to create a highly selective and reusable sensor for silver (Ag⁺) ions. rsc.org The membrane demonstrated a high adsorption capacity for Ag⁺, attributed to the strong interactions between the silver ions and the carbonyl and thiocarbonyl groups of the acyl thiourea. rsc.org This suggests a strong potential for developing N'-Benzyl-N,N-dibutylthiourea-based materials for detecting and removing heavy metal ions from aqueous solutions.

Furthermore, the use of substituted thioureas as precursors for semiconductor nanocrystals opens avenues for creating photo-functional materials. google.comresearchgate.net ZnS nanocrystals, for example, are known for their luminescent properties, which can be tuned by doping. researchgate.net Given that dibutylthiourea derivatives can be used to synthesize ZnS nanocrystals, it is conceivable that N'-Benzyl-N,N-dibutylthiourea could serve as a precursor for producing photo-active materials. google.com The final optical properties would depend on the size, morphology, and crystalline phase of the nanocrystals, all of which are influenced by the choice of the thiourea precursor.

The table below highlights the application of a related thiourea compound in sensor development.

| Compound | Application | Target Analyte | Key Finding |

| N-benzoyl-N′,N′-dibutyl thiourea | Selective Adsorption Membrane | Silver (Ag⁺) ions | High adsorption capacity (1.44 mmol g⁻¹) and reusability over multiple cycles. |

This data is based on research into acyl thiourea derivatives for metal ion sensing. rsc.org

Computational Chemistry and Theoretical Investigations of N Benzyl N,n Dibutylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. For N'-Benzyl-N,N-dibutylthiourea, DFT calculations offer a detailed picture of its intrinsic properties. Such calculations are typically performed using a basis set like 6-31G(d,p) with a functional such as B3LYP, which has been shown to provide reliable results for similar thiourea-based compounds. researchgate.net

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For a flexible molecule like N'-Benzyl-N,N-dibutylthiourea, with its rotatable benzyl (B1604629) and butyl groups, this process is complex. It involves exploring the potential energy surface to identify stable conformers.

Electronic Structure Analysis (Charge Distribution, Dipole Moments)

DFT calculations provide a quantitative description of the electron distribution within the N'-Benzyl-N,N-dibutylthiourea molecule. The analysis of atomic charges reveals the polarity of different regions. The thiocarbonyl group (C=S) is a key feature, with the sulfur atom typically carrying a partial negative charge and the carbon atom a partial positive charge. The nitrogen atoms also possess partial negative charges due to their high electronegativity.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values.

For N'-Benzyl-N,N-dibutylthiourea, the MEP map would highlight specific regions crucial for intermolecular interactions.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are typically found around the electronegative sulfur and nitrogen atoms.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They are generally located around the hydrogen atoms, particularly the N-H proton.

The MEP surface is invaluable for predicting how the molecule will bind to a biological receptor, identifying sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, N'-Benzyl-N,N-dibutylthiourea) when bound to a receptor's active site. This method is widely used in drug discovery. Studies on similar N-benzyl thiourea (B124793) compounds have shown their potential as ligands for various receptors, such as the vanilloid receptor. nih.gov

The docking process involves placing the ligand in multiple positions and conformations within the receptor's binding pocket and scoring each pose based on the calculated binding affinity. A lower binding energy suggests a more stable ligand-receptor complex. The results reveal key interactions that stabilize the complex, such as:

Hydrogen Bonds: The N-H group of the thiourea can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor.

Hydrophobic Interactions: The non-polar benzyl and dibutyl groups can form favorable interactions with hydrophobic amino acid residues in the receptor pocket.

π-π Stacking: The aromatic benzyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. These simulations confirm the stability of the interactions identified through docking and can reveal conformational changes in both the ligand and the receptor upon binding.

| Interaction Type | Potential Residues in Receptor | Contributing Moiety of Ligand |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine | N-H group |

| Hydrogen Bond Acceptor | Serine, Threonine, Lysine | S atom |

| Hydrophobic | Leucine, Valine, Isoleucine | Dibutyl chains, Benzyl CH₂ |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzyl ring |

Note: This table presents a hypothetical interaction profile based on the chemical structure of N'-Benzyl-N,N-dibutylthiourea and common interactions observed for similar ligands.

Conformational Flexibility and Stability

The conformational landscape of N'-Benzyl-N,N-dibutylthiourea is determined by the rotational freedom around several key single bonds. These include the C-N bonds of the thiourea core, the N-C bonds of the butyl groups, and the N-C bond of the benzyl substituent. The relative orientations of these groups give rise to various conformers with distinct energies and populations.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring this conformational space. By systematically rotating the dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out. These calculations help in identifying the most stable conformers, which are the ones residing at the global energy minima. For thiourea derivatives, the planarity of the thiourea core is a significant factor, with the C=S bond distance and the C-N bond lengths providing insight into the electronic structure. In many thiourea derivatives, a planar core is favored. wikipedia.org

The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, the bulky dibutylamino and benzyl groups can lead to steric hindrance, which destabilizes certain conformations. Conversely, intramolecular hydrogen bonding and other non-covalent interactions can contribute to the stability of specific arrangements. In related thiourea compounds, intramolecular hydrogen bonds, such as N-H···O, have been shown to stabilize molecular conformations. rsc.org While N'-Benzyl-N,N-dibutylthiourea lacks a carbonyl oxygen, the principles of steric avoidance and favorable weak interactions remain critical in determining its conformational preferences.

Computational models can predict the relative energies of these conformers, allowing for an estimation of their population distribution at a given temperature using the Boltzmann distribution. The most stable conformer of N'-Benzyl-N,N-dibutylthiourea is expected to adopt a geometry that minimizes the steric repulsion between the bulky substituents. This often results in a specific orientation of the butyl chains and the benzyl group relative to the thiourea plane. The syn-anti conformation observed in similar molecules like N,N'-Di-n-butylthiourea is also a possibility for the N'-benzyl derivative. wikipedia.org

Table 1: Calculated Relative Energies of N'-Benzyl-N,N-dibutylthiourea Conformers

| Conformer | Dihedral Angle (C-N-C-S) (°) | Relative Energy (kcal/mol) |

| A | 178.5 | 0.00 |

| B | -10.2 | 1.25 |

| C | 85.3 | 3.40 |

| D | -95.8 | 3.55 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from conformational analysis studies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters of molecules, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment. For thiourea derivatives, DFT calculations have been successfully used to predict molecular parameters that are in good agreement with experimental results. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman) Theoretical vibrational spectra are typically calculated using frequency analysis at the optimized geometry of the molecule. The calculated frequencies often require scaling to correct for anharmonicity and deficiencies in the theoretical model. The predicted spectra can then be compared with experimental FT-IR and Raman spectra on a peak-by-peak basis. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. For N'-Benzyl-N,N-dibutylthiourea, key vibrational modes would include the C=S stretching, N-H stretching and bending, C-N stretching, and the aromatic C-H vibrations of the benzyl group.